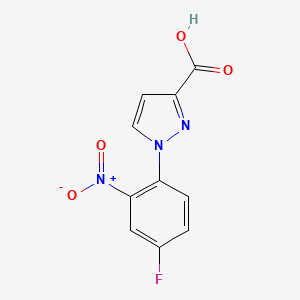

1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a fluoro and nitro group on the phenyl ring, and a carboxylic acid group on the pyrazole ring

准备方法

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline. This intermediate is then subjected to diazotization followed by reaction with ethyl acetoacetate to form the pyrazole ring. The final step involves hydrolysis to introduce the carboxylic acid group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄, HCl) yields esters like methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate. Such reactions are typical for pyrazolecarboxylic acids .

-

Amide Formation via coupling with amines (e.g., benzylamine, aniline) using agents like SOCl₂ or DCC produces substituted amides. For example, reaction with benzylamine forms N-benzyl-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxamide .

Example Reaction Pathway:

1 4 Fluoro 2 nitrophenyl 1H pyrazole 3 carboxylic acidROHH+Ester+H2O

Decarboxylation

Heating the compound at elevated temperatures (150–200°C) in the presence of Cu or quinoline catalysts induces decarboxylation, yielding 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole. This mirrors decarboxylation trends in pyrazole-3-carboxylic acids under similar conditions .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, forming 1-(4-fluoro-2-aminophenyl)-1H-pyrazole-3-carboxylic acid. This intermediate is pivotal for further functionalization (e.g., diazotization, azo coupling) .

Example Reaction Pathway:

NO2H2/Pd C NH2

Condensation with Active Methylene Compounds

The carboxylic acid participates in Knoevenagel or Claisen-Schmidt condensations:

-

Reaction with acetophenone derivatives in the presence of piperidine yields α,β-unsaturated ketones (chalcones) .

-

Condensation with malononitrile forms cyanoacrylate derivatives, useful in heterocyclic synthesis .

Table 1: Condensation Reactions

| Reactant | Product | Conditions |

|---|---|---|

| Acetophenone | 3-(Arylidene)-pyrazolecarboxylic acid | Piperidine, EtOH, reflux |

| Malononitrile | 3-(Dicyanovinyl)-pyrazole derivative | K₂CO₃, DMF, 80°C |

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring (due to nitro and fluorine groups) undergoes electrophilic substitution at the 4-position. Examples include:

-

Nitration : Further nitration with HNO₃/H₂SO₄ yields polynitro derivatives.

-

Halogenation : Bromination with Br₂/FeBr₃ produces 4-bromo-substituted analogs .

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺). Complexation studies show potential for forming stable chelates with applications in catalysis or material science.

Table 2: Metal Complexation

| Metal Ion | Ligand Sites | Application |

|---|---|---|

| Cu(II) | Pyrazole N, COO⁻ | Antimicrobial agents |

| Fe(III) | Pyrazole N, COO⁻ | Oxidation catalysts |

Heterocyclic Ring Formation

The carboxylic acid facilitates cyclization reactions:

-

Reaction with hydrazine forms pyrazolo[3,4-d]pyridazin-7-ones .

-

Heating with thiourea yields thiazolidinone derivatives via cyclocondensation .

Example Pathway for Thiazolidinone Synthesis:

Acid+ThioureaΔThiazolidinone+H2O

Functional Group Interconversion

-

Carboxylic Acid to Acid Chloride : Treatment with SOCl₂ or PCl₅ converts the acid to 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carbonyl chloride, a precursor for anhydrides or mixed carbonates .

-

Reduction to Alcohol : LiAlH₄ reduces the acid to 3-(hydroxymethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, though this is less common due to competing nitro group reduction .

Biological Activity Modulation

Derivatives of this compound exhibit enhanced pharmacological properties:

-

Antimicrobial Activity : Ester derivatives show improved lipid solubility and membrane penetration .

-

Anticancer Potential : Amides with aromatic substituents inhibit kinase enzymes (e.g., EGFR) .

Key Challenges and Considerations

-

Selectivity : Competing reactivity of the nitro group and carboxylic acid requires careful optimization.

-

Stability : Nitro groups may decompose under strongly acidic or reducing conditions.

科学研究应用

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, while the carboxylic acid group facilitates its interaction with enzymes and receptors.

相似化合物的比较

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:

1-(4-Fluoro-2-nitrophenyl)pyrrolidine: This compound has a pyrrolidine ring instead of a pyrazole ring, which affects its chemical reactivity and biological activity.

1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Similar to the previous compound but with different substitution patterns on the phenyl ring, leading to different properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

生物活性

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a distinctive structure with a pyrazole ring, a fluoro group, and a nitro group, which contribute to its bioactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₆FN₃O₄

- Molecular Weight : 251.171 g/mol

- CAS Number : 1006442-84-7

The compound's structure includes:

- A pyrazole ring.

- A 4-fluoro substituent on the phenyl ring.

- A nitro group at the 2-position of the phenyl ring.

- A carboxylic acid group at the 3-position of the pyrazole ring.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells .

- Fluoro Group Stability : The presence of the fluoro group enhances the compound's stability and bioavailability, facilitating better interaction with biological targets.

- Carboxylic Acid Group : This functional group aids in enzyme interactions and receptor binding, contributing to the compound's overall biological efficacy.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties:

- In Vitro Studies : The compound has shown antiproliferative effects against various cancer cell lines, including lung cancer (NCI-H23), colorectal cancer (HCT-15), and prostate cancer (DU-145) cells .

- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can inhibit tumor growth effectively .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored:

- Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha, suggesting a mechanism for reducing inflammation in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

属性

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O4/c11-6-1-2-8(9(5-6)14(17)18)13-4-3-7(12-13)10(15)16/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQULXIZZTARLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。